N-(3-methoxyphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a cyclopenta[d]pyrimidinone core fused with a thioether-linked acetamide moiety and a 3-methoxyphenyl substituent. Its structural complexity arises from the bicyclic pyrimidinone scaffold, which is further substituted at the 1-position by a pyridin-3-ylmethyl group. The sulfanyl acetamide bridge connects the core to the 3-methoxyphenyl group, a motif known to influence solubility and receptor binding . Such hybrid structures are often explored for kinase inhibition or anticancer activity due to their ability to engage in hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-17-7-2-6-16(11-17)24-20(27)14-30-21-18-8-3-9-19(18)26(22(28)25-21)13-15-5-4-10-23-12-15/h2,4-7,10-12H,3,8-9,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHSXNSGTWHUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Methoxyphenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
- Cyclopenta[d]pyrimidine Core : Known for its role in anticancer activity.
- Pyridine Substituent : May enhance binding affinity to specific receptors.
Anticancer Properties
Research indicates that compounds containing the cyclopenta[d]pyrimidine scaffold exhibit significant anticancer activities. A related compound has shown:
- Inhibition of Microtubule Assembly : This mechanism is critical in cancer therapy as it disrupts cell division.
- GI50 Values in the Nanomolar Range : Indicates potent cytotoxicity against various tumor cell lines .
Table 1 summarizes the biological activity of similar compounds:
| Compound Name | Mechanism of Action | GI50 (nM) | Cancer Type |
|---|---|---|---|
| Compound 30 | Microtubule inhibition | <10 | Triple-negative breast |
| Compound 1 | Colchicine site agent | <50 | Various solid tumors |
| N-(3-methoxyphenyl) derivative | Antimicrobial and cytotoxic effects | <100 | Colon cancer |
The primary mechanisms through which this compound exerts its effects include:
- Microtubule Disruption : Similar to colchicine, it prevents the polymerization of tubulin, leading to cell cycle arrest.
- Inhibition of Drug Resistance Mechanisms : It has been noted that compounds like this can overcome resistance associated with P-glycoprotein (Pgp) and βIII-tubulin overexpression .
Study on Antitumor Efficacy
A notable study evaluated the efficacy of a structurally similar compound in a xenograft model:
- Model : Triple-negative breast cancer (TNBC) xenograft in mice.
- Results : The compound significantly reduced tumor volume compared to controls, demonstrating its potential for further development as an anticancer agent .
In Vitro Studies
In vitro studies have shown that derivatives of cyclopenta[d]pyrimidines possess:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Cores
- Cyclopenta[d]Pyrimidinone vs. Benzodiazepine Core: Compound 11p () replaces the cyclopenta[d]pyrimidinone with a benzo[e][1,4]diazepin-2-one core.
- Rhodanine-3-Acetic Acid Derivatives: Compound I30 () features a thioxothiazolidinone ring instead of pyrimidinone. The benzylidene substituent in I30 enhances π-stacking in hydrophobic pockets, whereas the pyridinylmethyl group in the target compound may improve solubility via polar interactions .
Substituent Effects on Bioactivity
- 3-Methoxyphenyl vs. Chlorophenyl: The crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () highlight how electron-withdrawing chloro groups increase molecular planarity and hydrogen-bonding capacity compared to the electron-donating methoxy group. This difference may reduce metabolic stability in chlorophenyl derivatives due to higher susceptibility to oxidative dehalogenation .
- Pyridinyl vs. Indolyl Substituents : Compounds 8t–8w () incorporate indol-3-ylmethyl groups on oxadiazole rings. The indole moiety enhances interactions with aromatic residues in enzyme active sites, whereas the pyridinyl group in the target compound may improve water solubility via protonation at physiological pH .
Physicochemical and Pharmacokinetic Properties
- Oral Bioavailability : The trifluoroethylation strategy in MK-0974 () improved bioavailability by reducing first-pass metabolism. The target compound’s 3-methoxyphenyl group may similarly resist oxidative degradation, enhancing oral absorption compared to nitro- or bromo-substituted analogues (e.g., 8v , ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
